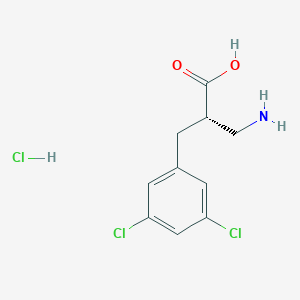

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hcl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxylic acid group, and a benzyl group substituted with two chlorine atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-dichlorobenzyl chloride and (s)-alanine.

Reaction Steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form the corresponding nitro compound.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atoms on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as sodium azide or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of azido or thiol-substituted derivatives.

Applications De Recherche Scientifique

Based on the search results, here's what is known about the applications of compounds related to "(S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hcl":

Selective LAT1 Inhibitor

- (S)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl}propanoic acid monohydrochloride : This compound, related to the query compound, demonstrates selective inhibitory activity against LAT1 (L-type amino acid transporter 1) .

- LAT1 Function : LAT1 is a transporter that is specifically expressed in tumor cells. It transports essential amino acids, including leucine, which acts as a signal factor, and plays a crucial role in supplying essential nutrition to tumor cells .

- Antitumor Drug : Because of its action on LAT1, (S)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl}propanoic acid monohydrochloride can be an effective antitumor drug with potentially fewer side effects .

- (S)-2-amino-3-{4-[(5-amino-2-phenylbenzo[d]oxazol-7-yl)methoxy]-3,5-dichlorophenyl}propanoic acid monohydrochloride as an anticancer agent : It can be formulated as an injection .

- Administration : Examples of injection methods include intravenous, subcutaneous, intramuscular injection, and intravenous drip infusion .

- pH Adjusters : Examples of pH adjusters that can be added to the injection include alkali metal hydroxides such as sodium carbonate, potassium carbonate, sodium hydroxide and potassium hydroxide, sodium hydride and potassium hydride .

- Effective Anticancer Agent : Acts as a selective LAT1 inhibitor, suppressing tumor growth .

- Types of Cancer : The type of cancer to be treated by the pharmaceutical composition is not particularly limited, and examples include fibroma, lipoma, myxoma, chondroma, osteoma, hemangioma, hemangioendothelioma, lymphoma, and myeloma .

- Concurrent Administration : Pharmaceutical compositions may be administered concurrently with other anticancer agents .

Other Relevant Compounds

- (3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid : A PubChem entry provides structural information, synonyms, and dates related to this compound .

- 3-Amino-2-(3,4-dichlorobenzyl)propanoic acid : A PubChem entry provides structural information, synonyms .

Potential Pharmaceutical Ingredients

- Binders : Suitable binders include starch, gelatin, natural sugars such as glucose or lactose, corn sweeteners, natural and synthetic gums such as acacia, tragacanth or sodium alginate, carboxymethylcellulose, polyethylene glycol, waxes and the like .

- Lubricants : Lubricants include sodium oleate, sodium stearate, magnesium stearate, sodium benzoate, sodium acetate, sodium chloride and the like .

- Disintegrators : Disintegrators include, but are not limited to, starch, methyl cellulose, agar, bentonite, xanthan gum and the like .

Anti-angiogenic Effect of Cyclic Peptides

- VEGF/VEGFRs : Antagonists of VEGFR are very attractive for the treatment of diseases related to excessive angiogenesis .

- Peptide 3 : Structural studies of Peptide 3 with VEGFR1-D2 will help the design of more efficient VEGFR antagonist .

- VEGF-induced tube formation : The anti-angiogenic effect of our peptide was evaluated by an experiment of VEGF-induced tube formation in two cell lines, retinal cell type RF6/A and vascular endothelial cell type HUVEC .

Mécanisme D'action

The mechanism of action of (s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the benzyl group can interact with hydrophobic pockets. The chlorine atoms may enhance binding affinity through halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

(s)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid: A tyrosine derivative with similar structural features but with a hydroxyl group on the benzyl ring

3-((4-Hydroxyphenyl)amino)propanoic acid derivatives: Compounds with similar amino acid backbones but different substituents on the benzyl ring.

Uniqueness

(s)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride is unique due to the specific positioning of the chlorine atoms on the benzyl ring, which can influence its reactivity and binding properties. This makes it a valuable compound for studying structure-activity relationships and for developing specialized applications in various fields.

Activité Biologique

(S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid hydrochloride, a chiral compound, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article outlines the biological activity of this compound, emphasizing its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

(S)-3-Amino-2-(3,5-dichlorobenzyl)propanoic acid HCl possesses a unique structure characterized by:

- A propanoic acid backbone

- An amino group

- A dichlorobenzyl substituent

This structural configuration enhances its interaction with biological targets, making it a candidate for enzyme inhibition and receptor modulation.

The biological activity of (S)-3-amino-2-(3,5-dichlorobenzyl)propanoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. The dichlorobenzyl group is thought to increase the binding affinity to these targets, which may lead to the following effects:

- Enzyme Inhibition : The compound has been studied for its role in inhibiting alanine racemase (Alr), an enzyme critical for bacterial cell wall synthesis. This inhibition can disrupt bacterial growth and viability .

- Neurotransmitter Modulation : Similar compounds have shown potential in modulating neurotransmitter receptors, particularly glutamate receptors. This suggests that (S)-3-amino-2-(3,5-dichlorobenzyl)propanoic acid may influence synaptic transmission and neuroprotection .

Antimicrobial Activity

Research indicates that (S)-3-amino-2-(3,5-dichlorobenzyl)propanoic acid exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves the disruption of bacterial cell wall synthesis through Alr inhibition .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In cell line studies, it displayed cytotoxic effects against cancer cells, potentially through apoptosis induction and cell cycle arrest. These findings suggest a promising avenue for further exploration in cancer therapeutics.

Case Studies

- Inhibition of Alanine Racemase : A study conducted by Manning et al. highlighted the effectiveness of β-haloalanine derivatives in inhibiting Alr. The study found that (S)-3-amino-2-(3,5-dichlorobenzyl)propanoic acid could serve as a potent inhibitor, demonstrating significant activity against pathogenic bacteria .

- Neuroprotective Effects : In a preclinical evaluation, derivatives of similar amino acids were shown to enhance neuronal survival under oxidative stress conditions. This suggests that (S)-3-amino-2-(3,5-dichlorobenzyl)propanoic acid may have neuroprotective properties worth investigating further .

Pharmacokinetics

Understanding the pharmacokinetics of (S)-3-amino-2-(3,5-dichlorobenzyl)propanoic acid is crucial for its therapeutic application. Preliminary studies indicate:

| Property | Value |

|---|---|

| Absorption | Rapid absorption post-administration |

| Distribution | High tissue distribution observed |

| Metabolism | Primarily hepatic metabolism |

| Elimination | Renal excretion |

These properties suggest that the compound may be suitable for systemic administration with favorable bioavailability.

Propriétés

Formule moléculaire |

C10H12Cl3NO2 |

|---|---|

Poids moléculaire |

284.6 g/mol |

Nom IUPAC |

(2S)-2-(aminomethyl)-3-(3,5-dichlorophenyl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C10H11Cl2NO2.ClH/c11-8-2-6(3-9(12)4-8)1-7(5-13)10(14)15;/h2-4,7H,1,5,13H2,(H,14,15);1H/t7-;/m0./s1 |

Clé InChI |

YSENQKGNVQFFST-FJXQXJEOSA-N |

SMILES isomérique |

C1=C(C=C(C=C1Cl)Cl)C[C@@H](CN)C(=O)O.Cl |

SMILES canonique |

C1=C(C=C(C=C1Cl)Cl)CC(CN)C(=O)O.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.